N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C15H10N4O4S It is known for its unique structure, which includes a benzothiophene ring, a nitro group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 5-nitro-1-benzothiophene-2-carbohydrazide with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various acyl-substituted derivatives.
Scientific Research Applications
N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiophene ring and carbohydrazide moiety may also contribute to the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1-benzothiophene-2-carbohydrazide: Lacks the benzoyl group but shares the core structure.
N’-benzoyl-1-benzothiophene-2-carbohydrazide: Lacks the nitro group but has a similar overall structure.
N’-benzoyl-5-amino-1-benzothiophene-2-carbohydrazide: Contains an amino group instead of a nitro group.
Uniqueness
N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both the nitro group and the benzoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-15(10-4-2-1-3-5-10)17-18-16(21)14-9-11-8-12(19(22)23)6-7-13(11)24-14/h1-9H,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAKXXGFAUILEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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